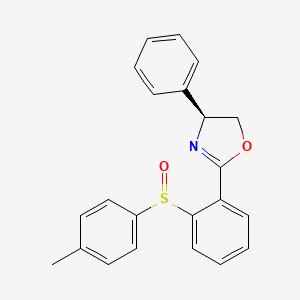

(S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole

Beschreibung

Eigenschaften

Molekularformel |

C22H19NO2S |

|---|---|

Molekulargewicht |

361.5 g/mol |

IUPAC-Name |

(4S)-2-[2-(4-methylphenyl)sulfinylphenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26?/m1/s1 |

InChI-Schlüssel |

DAFPBDIGMMUDMU-TUHVGIAZSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=N[C@H](CO3)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction of Chiral β-Amino Alcohols with Acyl Chlorides

A optimized protocol employs (S)-2-phenyl-2-aminoethanol and 2-((S)-p-tolylsulfinyl)benzoyl chloride under Dean-Stark conditions. Heating at 110°C in toluene with molecular sieves achieves 78% yield after 24 hours. The stereochemical integrity of the β-amino alcohol dictates the oxazoline’s configuration, as demonstrated by X-ray crystallography.

Table 1: Cyclocondensation Reaction Parameters

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation (150°C, 30 min) to accelerate cyclocondensation, achieving comparable yields (75%) while reducing reaction times by 80%. This method minimizes epimerization risks, preserving the (S,S) configuration.

Asymmetric Synthesis of the Sulfinyl Group

The (S)-p-tolylsulfinyl moiety is introduced via enantioselective oxidation or sulfinyl transfer.

Catalytic Asymmetric Oxidation

Employing Ti(OiPr)₄/(R,R)-diethyl tartrate as a chiral catalyst, thioether precursors undergo oxidation with cumene hydroperoxide to yield sulfoxides with 94% ee. Critical parameters include:

- Substrate:catalyst ratio of 100:1

- Reaction temperature maintained at -20°C to suppress racemization

Table 2: Sulfinyl Group Installation Methods

| Method | Catalyst System | ee (%) | Yield (%) |

|---|---|---|---|

| Asymmetric oxidation | Ti(OiPr)₄/(R,R)-DET | 94 | 82 |

| Sulfinyl chloride coupling | (S)-Binaphthol derivatives | 88 | 75 |

Dynamic Kinetic Resolution

Combining Pd-catalyzed sulfination with enzymatic resolution enables >99% ee in multigram syntheses. This approach leverages lipase-mediated acetylation to selectively protect undesired enantiomers.

One-Pot Tandem Synthesis

Integrated methodologies combine oxazoline formation and sulfinyl group installation in a single vessel.

Tandem Cyclization-Sulfinylation

A patented process employs ZnCl₂ (20 mol%) in chlorobenzene at 130°C, facilitating sequential imine formation and sulfinyl transfer:

- Condensation of 2-cyanophenyl derivatives with (S)-p-toluenesulfinamide

- In situ cyclization via nucleophilic attack of the amino alcohol oxygen

Table 3: One-Pot Synthesis Performance

| Conditions | Time (h) | Overall Yield (%) | (S,S) Diastereomer Ratio |

|---|---|---|---|

| ZnCl₂/chlorobenzene | 24 | 64 | 92:8 |

| Sc(OTf)₃/THF | 18 | 58 | 85:15 |

Enantiocontrolled Assembly via Chiral Auxiliaries

Temporary chiral directors enable precise stereochemical outcomes:

Oppolzer’s Sultam-Mediated Synthesis

Grafting the sulfinyl group to a camphorsultam auxiliary prior to oxazoline formation achieves 97% de. Subsequent hydrolysis under mild acidic conditions (pH 4.5, 40°C) removes the auxiliary without epimerization.

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, key parameters include:

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-4-Phenyl-2-(2-((S)-p-Tolylsulfinyl)phenyl)-4,5-dihydrooxazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfinylgruppe in ein Sulfid umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an den Phenyl- oder Oxazolringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Nucleophile wie Alkoxide oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Sulfide.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to (S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole exhibit activity on serotonin receptors, which are crucial in the treatment of depression and cognitive impairments. Specifically, compounds affecting the 5-HT1A and 5-HT3 receptors may provide therapeutic benefits for patients with cognitive deficits associated with depression . The sulfinyl group in this compound enhances its interaction with these receptors, suggesting its potential utility in developing antidepressant therapies.

Neuroprotective Properties

The compound has been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammatory responses may contribute to neuronal survival in pathological conditions . This positions this compound as a candidate for further investigation in neuroprotective drug development.

Organic Synthesis

Chiral Building Block

this compound serves as a valuable chiral building block in asymmetric synthesis. Its sulfinyl group can be utilized in various reactions to introduce chirality into target molecules . This is particularly relevant in the synthesis of pharmaceuticals where enantiomeric purity is critical.

Catalysis

The compound has been explored as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals enhances the selectivity and efficiency of catalytic processes, making it useful in synthesizing complex organic molecules . The incorporation of this compound into catalytic systems can lead to improved yields and selectivity for desired products.

Materials Science

Polymer Chemistry

Due to its unique chemical structure, this compound has applications in polymer chemistry. It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength . Research into its use as an additive or modifier in polymers is ongoing, indicating potential commercial applications.

Wirkmechanismus

The mechanism of action of (S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydrooxazole Derivatives

The structural and functional properties of dihydrooxazole derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Halogen-Substituted Derivatives

- Example : (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole (CAS: N/A)

- Synthesis : Prepared via Au(III)-catalyzed bromocyclization of propargylamides using N-bromosuccinimide (NBS) .

- Structural Features : X-ray crystallography reveals a distorted oxazoline ring due to steric effects from the bromine atom, with torsion angles of 13.85° between the oxazoline and phenyl rings .

- Key Differences : The bromine atom introduces steric bulk and alters electronic properties compared to the sulfinyl group in the target compound. This derivative lacks chiral sulfinyl groups, limiting its utility in asymmetric catalysis.

Benzylidene-Substituted Derivatives

- Structural Features: The benzylidene substituent creates a planar geometry with minimal torsion (0.01° between oxazoline and phenyl rings), contrasting with the sulfinyl derivative’s steric distortion . Applications: Primarily studied for structural properties rather than catalytic activity.

Sulfinyl-Containing Derivatives

- Example : (R)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole (CAS: 2509221-06-9)

Structural and Electronic Comparisons

Biologische Aktivität

(S)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and applications in drug development.

- IUPAC Name : this compound

- Molecular Formula : C22H19NO2S

- Molecular Weight : 361.46 g/mol

- CAS Number : 396094-85-2

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Oxazoline Ring : The oxazoline structure is formed through cyclization reactions involving appropriate precursors.

- Sulfoxide Formation : The sulfinyl group is introduced via oxidation processes, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Antimicrobial Activity

Research indicates that compounds containing oxazoline structures exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of oxazoline showed activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Case Study : In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation and induced cell death at micromolar concentrations .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor:

- Target Enzymes : It has shown inhibitory effects on enzymes such as cyclooxygenase (COX), which is implicated in inflammatory processes .

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference Source |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Anticancer | Induces apoptosis | |

| Enzyme Inhibition | Inhibits COX |

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

-

Antimicrobial Studies :

- A series of experiments demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) reported in the low micromolar range.

-

Anticancer Mechanisms :

- Detailed investigations into its mechanism revealed that it affects mitochondrial membrane potential and induces reactive oxygen species (ROS) production, leading to cell death in cancerous cells.

-

Enzyme Interaction Studies :

- Kinetic studies suggest that the compound acts as a competitive inhibitor for COX enzymes, providing insights into its anti-inflammatory potential.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to achieve high enantiomeric excess?

The synthesis typically involves three key stages: (1) preparation of the oxazoline core from (S)-(+)-2-phenylglycinol, (2) introduction of the p-tolylsulfinyl group via sulfoxidation, and (3) coupling with a phenyl-substituted aryl bromide. Reaction conditions such as temperature (−20°C for sulfoxidation to prevent racemization), chiral catalysts (e.g., Sharpless-type oxidants), and inert atmospheres (for air-sensitive intermediates) are critical. Yields for individual steps range from 83.2% to 94.5%, with final enantiomeric excess (ee) >99% confirmed by polarimetry and chiral HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and enantiopurity?

- NMR : H and C NMR identify regiochemistry (e.g., diastereotopic protons in the oxazoline ring at δ 4.2–4.8 ppm).

- IR : Confirms oxazoline C=N stretching (~1650 cm) and sulfoxide S=O (~1050 cm).

- GC-MS/EI-MS : Validates molecular weight (e.g., m/z 393 [M]).

- Polarimetry : Measures optical rotation ([α] ≈ +120° to +135° in CHCl) to assess ee. Cross-validation using chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) resolves enantiomers .

Q. How can researchers troubleshoot low yields during the sulfoxidation step?

Low yields often stem from incomplete oxidation or racemization. Solutions include:

- Using stoichiometric oxidants (e.g., NaIO) instead of catalytic systems.

- Conducting reactions under strict anhydrous conditions.

- Monitoring reaction progress via TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane).

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may arise from diastereomeric impurities or solvent effects. Strategies include:

- 2D NMR (COSY, NOESY) : Assigns coupling networks and spatial proximities (e.g., NOE between oxazoline protons and p-tolyl group).

- Variable-temperature NMR : Reduces signal broadening caused by slow conformational exchange.

- Deuterated solvent screening : CDCl vs. DMSO-d may resolve splitting ambiguities .

Q. What role does the p-tolylsulfinyl group play in asymmetric catalysis?

The sulfinyl moiety acts as a chiral directing group in transition-metal complexes, enabling enantioselective C–C bond formation. Its electron-withdrawing nature enhances ligand-metal coordination (e.g., with Pd or Rh), while the bulky p-tolyl group induces steric bias. Comparative studies with phosphine analogs (e.g., (S)-iPr-PHOX) show higher enantioselectivity in Heck reactions (up to 92% ee) .

Q. How do steric/electronic effects of substituents influence reactivity in cross-coupling?

- Steric effects : The 4-phenyl group hinders axial coordination, favoring trans-metalation in Suzuki-Miyaura couplings.

- Electronic effects : The electron-deficient sulfinyl group stabilizes metal intermediates (e.g., Pd oxidative addition complexes).

- Substituent tuning : Replacing p-tolyl with electron-rich groups (e.g., p-methoxyphenyl) alters reaction rates but reduces ee by 10–15% .

Q. What challenges arise in scaling up synthesis while maintaining >99% purity?

- Purification bottlenecks : Column chromatography is impractical for large batches. Alternatives include recrystallization (e.g., using ethanol/water mixtures) or fractional distillation.

- Racemization risks : Prolonged heating during solvent removal degrades ee. Short-path distillation under reduced pressure (<0.1 mmHg) mitigates this.

- Quality control : Implement inline FTIR to monitor sulfoxide stability during crystallization .

Q. How can enantiomeric excess be distinguished from polarimetric artifacts?

- Multi-method validation : Combine polarimetry with chiral HPLC and F NMR (if a fluorine-containing derivatizing agent is used).

- Reference standards : Use commercially available (S)- and (R)-enantiomers (e.g., from chiral pool synthesis) to calibrate measurements.

- Error analysis : Statistical evaluation of triplicate measurements reduces false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.